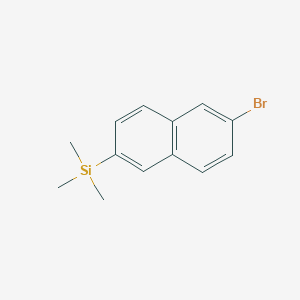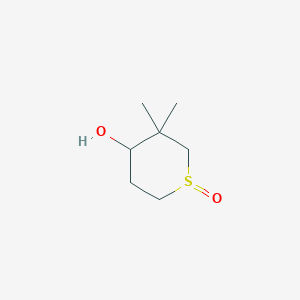
Dipotassium 2,6-naphthalenedisulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium 2,6-naphthalenedisulfonate is a chemical compound with the molecular formula C10H6K2O6S2. It is a salt derived from 2,6-naphthalenedisulfonic acid, where the hydrogen atoms of the sulfonic acid groups are replaced by potassium ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassium 2,6-naphthalenedisulfonate can be synthesized through several methods. One common method involves the fusion of 2,6-naphthalenedisulfonic acid with potassium hydroxide. The reaction typically takes place at elevated temperatures, resulting in the formation of the dipotassium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where 2,6-naphthalenedisulfonic acid is treated with potassium hydroxide under controlled conditions. The reaction mixture is then purified to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium 2,6-naphthalenedisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The sulfonate groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
Dipotassium 2,6-naphthalenedisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Biology: The compound is employed in studies involving molecular recognition and binding interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of dipotassium 2,6-naphthalenedisulfonate involves its interaction with various molecular targets. The sulfonate groups in the compound can form strong ionic bonds with positively charged sites on proteins and other biomolecules. This interaction can influence the structure and function of these molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 2,6-naphthalenedisulfonate
- Disodium 1,5-naphthalenedisulfonate
- Dipotassium 2-naphthol-6,8-disulfonate
Uniqueness
Dipotassium 2,6-naphthalenedisulfonate is unique due to its specific molecular structure, which allows it to form stable complexes with various metal ions and organic molecules. This property makes it particularly useful in applications requiring strong ionic interactions .
Propiedades
Fórmula molecular |
C10H6K2O6S2 |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
dipotassium;naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2K/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |
Clave InChI |
KCXKCSAUAYYDLG-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13656090.png)


![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)
![5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13656105.png)
![Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13656111.png)
![7-Chlorothiazolo[4,5-c]pyridine](/img/structure/B13656114.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride](/img/structure/B13656116.png)
![5-Iodobenzo[b]thiophen-2-amine](/img/structure/B13656119.png)



